An In-depth Technical Guide to Hexanoic-d11 Acid for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hexanoic-d11 Acid for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hexanoic-d11 acid, a critical tool in modern analytical chemistry and metabolic research. We will delve into its fundamental chemical properties, explore its primary applications, and provide practical insights into its use, particularly as an internal standard in mass spectrometry-based quantification. The information presented herein is curated to empower researchers, scientists, and drug development professionals to effectively integrate this stable isotope-labeled compound into their workflows.
Introduction to Hexanoic-d11 Acid: A Chemist's Perspective
Hexanoic-d11 acid, also known as caproic-d11 acid, is the isotopically labeled form of hexanoic acid where eleven hydrogen atoms have been replaced by deuterium atoms.[1] This substitution of a light isotope (protium) with a heavy isotope (deuterium) imparts a significant mass shift while maintaining virtually identical chemical and physical properties to its unlabeled counterpart.[1] This unique characteristic is the cornerstone of its utility in analytical methodologies, allowing it to be distinguished by mass-sensitive detectors while behaving chemically like the analyte of interest.
The high isotopic purity of commercially available Hexanoic-d11 acid, typically exceeding 98 atom % D, is crucial for its function.[1] This ensures a distinct and well-defined mass signal, minimizing isotopic interference and enhancing the accuracy of quantitative analyses.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Hexanoic-d11 acid is essential for its proper handling, storage, and application. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C₆HD₁₁O₂ or CD₃(CD₂)₄CO₂H | [2] |
| Molecular Weight | 127.23 g/mol | [1] |
| CAS Number | 95348-44-0 | [1][2] |
| Appearance | Semi-solid or liquid | [2][3] |
| Melting Point | -3 °C (lit.) | |
| Boiling Point | 202-203 °C (lit.) | |
| Density | 1.015 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF (approx. 30 mg/ml). Insoluble in water. | [1][2][3] |
| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₁₁) | [1][3] |
| Storage Temperature | Room temperature or -20°C for long-term stability. | [3][4][5] |
The Role of Hexanoic-d11 Acid in Quantitative Analysis
The primary and most impactful application of Hexanoic-d11 acid is as an internal standard for the quantification of hexanoic acid and related compounds using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2]
The principle behind its use lies in the concept of isotope dilution mass spectrometry (IDMS). By adding a known amount of Hexanoic-d11 acid to a sample prior to extraction and analysis, it co-elutes with the endogenous (unlabeled) hexanoic acid. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). Any sample loss during preparation or variability in instrument response will affect both the analyte and the internal standard equally. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification.
The following diagram illustrates the workflow of using Hexanoic-d11 acid as an internal standard in a typical quantitative analysis.
Caption: Workflow for quantitative analysis using Hexanoic-d11 acid.
Broader Applications in Scientific Research
Beyond its role as an internal standard, Hexanoic-d11 acid is a valuable tool in several research domains:
-
Metabolic Research and Metabolomics: As a stable, non-radioactive tracer, it can be used to study fatty acid metabolism, including pathways like β-oxidation and lipid biosynthesis.[1] Researchers can track the fate of the deuterated hexanoic acid through various metabolic processes.
-
Lipidomics: In the comprehensive analysis of lipids, Hexanoic-d11 acid serves as a crucial standard for the accurate profiling of medium-chain fatty acids in complex biological matrices like plasma and tissues.[1]
-
Environmental and Food Science: It is employed as a reference compound for the detection and quantification of hexanoic acid in environmental samples, food products, and beverages, aiding in quality control and contamination studies.[1]
-
Drug Development: In pharmaceutical research, it can support the development of lipid-based drug formulations and be used in pharmacokinetic studies to trace the metabolism and distribution of drugs containing fatty acid moieties.[1]
Synthesis of Deuterated Fatty Acids: A General Overview
The synthesis of deuterated fatty acids like Hexanoic-d11 acid is a specialized process. While specific proprietary methods may vary, a common approach involves H/D exchange reactions.[6] This can be achieved under metal-catalyzed, hydrothermal conditions using heavy water (D₂O) as the deuterium source and a catalyst such as platinum on carbon (Pt/C).[6] To achieve high levels of deuteration, the reaction may need to be repeated multiple times.[6] More complex, multi-step synthetic routes can also be employed, particularly for unsaturated fatty acids, often involving the coupling of deuterated precursor molecules.[7]
Experimental Protocol: Quantification of Hexanoic Acid in Human Plasma using GC-MS with Hexanoic-d11 Acid as an Internal Standard
This section provides a representative, detailed protocol for the quantification of hexanoic acid in a biological matrix.
Objective: To accurately determine the concentration of hexanoic acid in human plasma samples.
Materials:
-
Human plasma samples
-
Hexanoic-d11 acid (internal standard)
-
Hexanoic acid (for calibration curve)
-
Solvents (e.g., methanol, hexane, diethyl ether) of appropriate purity
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Centrifuge
-
GC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Hexanoic-d11 acid in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of unlabeled hexanoic acid in methanol at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the hexanoic acid stock solution to create a series of calibration standards with concentrations ranging from, for example, 0.1 to 50 µg/mL.
-
Spike each calibration standard with a fixed amount of the Hexanoic-d11 acid internal standard solution (e.g., to a final concentration of 5 µg/mL).
-
-
Sample Preparation:
-
Thaw human plasma samples on ice.
-
To 100 µL of each plasma sample, add a known amount of the Hexanoic-d11 acid internal standard solution (e.g., 10 µL of a 50 µg/mL working solution).
-
Vortex briefly to mix.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 500 µL of a hexane:diethyl ether (1:1, v/v) mixture to each sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) esters of the fatty acids.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto the GC-MS system.
-
Use an appropriate capillary column (e.g., a DB-5ms).
-
Set up a suitable temperature program for the GC oven to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both the TMS-derivatized hexanoic acid and Hexanoic-d11 acid.
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both hexanoic acid and Hexanoic-d11 acid.
-
Calculate the ratio of the peak area of hexanoic acid to the peak area of Hexanoic-d11 acid.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of hexanoic acid in the unknown plasma samples by interpolating their peak area ratios on the calibration curve.
-
Safety and Handling Considerations
Hexanoic-d11 acid should be handled with appropriate care in a laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed and toxic if inhaled or in contact with the skin.[8][9]
Precautionary Measures:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]
-
Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][10]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[8][10]
-
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[9]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.[3][8][10]
Conclusion
Hexanoic-d11 acid is an indispensable tool for researchers and scientists in various fields, particularly those engaged in quantitative analysis and metabolic studies. Its well-defined chemical properties and high isotopic purity make it an ideal internal standard for mass spectrometry, enabling the acquisition of highly accurate and reliable data. A thorough understanding of its characteristics and proper handling are paramount to its effective and safe utilization in the laboratory.
References
- Lee, W. N. P., & Fennessey, P. V. (1981). Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. Analytical Biochemistry, 111(1), 89-95.
- Mori, K., et al. (2020). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Chemistry – A European Journal, 26(68), 15875-15881.
- Wood, K., et al. (2019). Synthesis of novel deuterated lipids and surfactants. Journal of Neutron Research, 21(1-2), 27-33.
- Das, U. N. (2013).
-
ResolveMass Laboratories Inc. (n.d.). Hexanoic-d11-acid | CAS 95348-44-0. Retrieved from [Link]
- Clifton, L. A., et al. (2018). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl. Chemistry and Physics of Lipids, 215, 67-73.
-
Chem-Station. (2024, January 3). Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule. Retrieved from [Link]
-
Wishart, D. S., et al. (2013). The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS. Metabolomics, 9(4), 835-846. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. isotope.com [isotope.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Documents download module [ec.europa.eu]
- 7. apo.ansto.gov.au [apo.ansto.gov.au]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. cdnisotopes.com [cdnisotopes.com]
